molecular formula C18H28N4O2 B2505269 3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea CAS No. 2034621-46-8

3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Cat. No.: B2505269
CAS No.: 2034621-46-8
M. Wt: 332.448
InChI Key: GLSZOCWMJGYGJJ-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a phenylpiperazine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves multiple steps, starting with the preparation of the oxolane and phenylpiperazine intermediates. The oxolane ring can be synthesized through the cyclization of a diol precursor under acidic conditions. The phenylpiperazine moiety is often prepared via the reaction of phenylhydrazine with ethylene oxide, followed by further functionalization.

The final step involves the coupling of the oxolane and phenylpiperazine intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, using a suitable solvent such as dichloromethane, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form a lactone or carboxylic acid derivative.

    Reduction: The phenylpiperazine moiety can be reduced to form a secondary amine.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various urea derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylpiperazine moiety may bind to certain receptors or enzymes, modulating their activity. The oxolane ring and urea linkage could also contribute to the compound’s overall bioactivity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Phenylpiperazin-1-yl)ethyl]-3-(oxolan-2-yl)urea: Similar structure but with different positioning of the oxolane and urea groups.

    3-[(Tetrahydrofuran-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Contains a tetrahydrofuran ring instead of an oxolane ring.

    N-(2-(4-Phenylpiperazin-1-yl)ethyl)-N’-(oxolan-2-ylmethyl)urea: Different substitution pattern on the urea linkage.

Uniqueness

3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSZOCWMJGYGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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